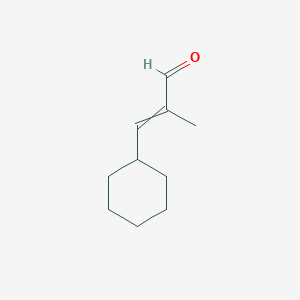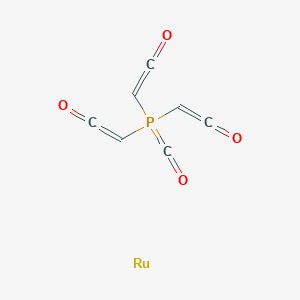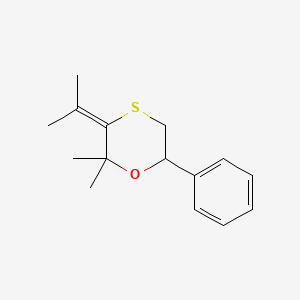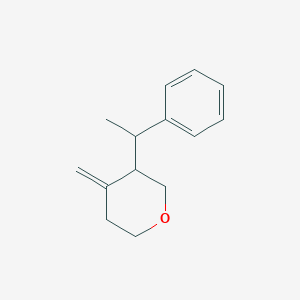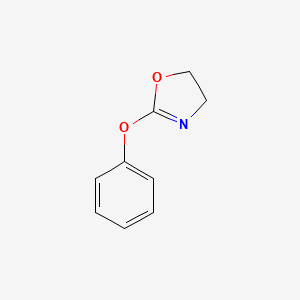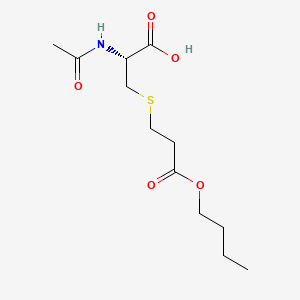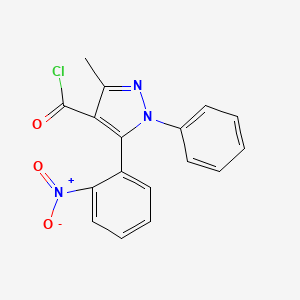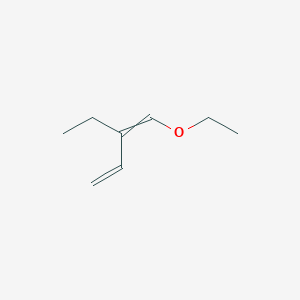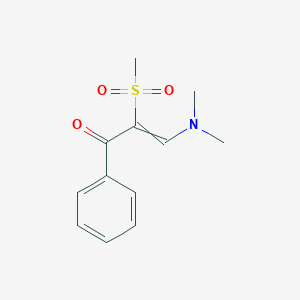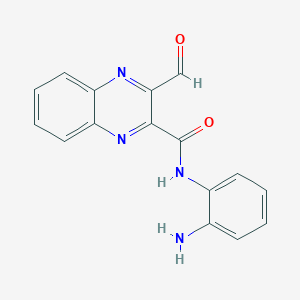![molecular formula C22H40ClNO B14344014 N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride CAS No. 100338-39-4](/img/structure/B14344014.png)
N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride is a quaternary ammonium compound. It is characterized by the presence of a long dodecyloxy chain attached to a benzenemethanaminium core. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride typically involves the reaction of N,N-dimethylbenzenemethanaminium chloride with dodecyloxy methyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and organic solvents like dichloromethane.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzenemethanaminium derivatives.
Oxidation: Major products are benzoic acid derivatives.
Reduction: Reduced forms of the original compound.
Scientific Research Applications
N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride primarily involves its surfactant properties. The compound interacts with lipid bilayers of cell membranes, disrupting their integrity and leading to cell lysis. This action is facilitated by the long dodecyloxy chain, which integrates into the lipid bilayer, and the quaternary ammonium group, which interacts with the polar head groups of the lipids.
Comparison with Similar Compounds
Similar Compounds
- N-[(Dodecyloxy)methyl]-N,N-diethylbenzenemethanaminium chloride
- N-[(Dodecyloxy)methyl]-N,N-dimethyl-2-hydroxyethanaminium chloride
Uniqueness
N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride is unique due to its specific combination of a long dodecyloxy chain and a benzenemethanaminium core. This structure provides it with distinct surfactant properties, making it more effective in disrupting lipid bilayers compared to similar compounds with shorter alkyl chains or different core structures.
Properties
CAS No. |
100338-39-4 |
|---|---|
Molecular Formula |
C22H40ClNO |
Molecular Weight |
370.0 g/mol |
IUPAC Name |
benzyl-(dodecoxymethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C22H40NO.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-24-21-23(2,3)20-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VSMLGYJLHLERNN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


